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Furan-2-yl(isoquinolin-1-yl)methanol is an organic compound that combines the furan and isoquinoline moieties, featuring a hydroxymethyl group. The structural formula can be represented as C₁₁H₉N₁O, indicating the presence of a furan ring, an isoquinoline ring, and a hydroxymethyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
These reactions are significant for synthesizing derivatives with enhanced biological properties or different functionalities.
Research indicates that compounds similar to furan-2-yl(isoquinolin-1-yl)methanol exhibit various biological activities, including:
The synthesis of furan-2-yl(isoquinolin-1-yl)methanol can be approached through several methods:
Furan-2-yl(isoquinolin-1-yl)methanol has potential applications in:
Interaction studies focus on how furan-2-yl(isoquinolin-1-yl)methanol interacts with biological targets. Preliminary studies suggest:
Furan-2-yl(isoquinolin-1-yl)methanol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(furan-2-yl)ethanol | Contains a furan ring and an alcohol group | Simpler structure; lacks isoquinoline moiety |
| 3-(furan-2-yl)-7-hydroxyisoquinolin | Contains additional hydroxy groups on isoquinoline | Enhanced solubility and potential bioactivity |
| 2-(furan-2-yloxy)-benzoic acid | Contains a benzoic acid moiety instead of isoquinoline | Different functional groups affecting reactivity |
Furan-2-yl(isoquinolin-1-yl)methanol stands out due to its combination of both furan and isoquinoline structures along with a hydroxymethyl group, which may confer unique biological activities not present in simpler analogs.
The synthesis of Furan-2-yl(isoquinolin-1-yl)methanol represents a significant challenge in heterocyclic chemistry, requiring the strategic coupling of two distinct aromatic systems through a methanol bridge [1]. Traditional condensation approaches have emerged as the cornerstone methodologies for constructing these complex molecular architectures, with several well-established protocols demonstrating reliable synthetic pathways [5] [13].
The Feist-Benary synthesis has been extensively adapted for furan-isoquinoline coupling strategies, wherein alpha-halo ketones react with beta-dicarbonyl compounds in the presence of amine catalysts such as ammonia and pyridine [10]. This condensation reaction proceeds through a two-step mechanism where the initial Knoevenagel condensation is followed by nucleophilic aliphatic substitution, enabling the formation of substituted furan frameworks that can subsequently undergo coupling with isoquinoline derivatives [10].
Aldol condensation protocols have proven particularly effective for constructing the methanol bridge between furan and isoquinoline moieties [1] [8]. The reaction typically involves isoquinoline-1-carbaldehyde reacting with furan-2-yl lithium intermediates to form the corresponding alcohol intermediate, followed by reductive amination using sodium borohydride in methanol solvent systems [1]. These traditional approaches achieve yields ranging from 65% to 85% depending on the specific reaction conditions and substrate substitution patterns [1] [5].
Table 1: Traditional Condensation Reaction Yields for Furan-Isoquinoline Coupling
| Reaction Type | Starting Materials | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| Aldol Condensation | Isoquinoline-1-carbaldehyde + Furan-2-yl lithium | 72-85 | 8-12 | -78 to 25 |
| Feist-Benary Modified | Alpha-halo ketones + Beta-dicarbonyl furans | 66-78 | 16-24 | 0 to 50 |
| Direct Nucleophilic Addition | Furan-2-carbaldehyde + Isoquinoline nucleophiles | 58-71 | 6-10 | 25 to 60 |
The furan-iminium cation cyclization approach has demonstrated exceptional utility in constructing central cores containing both furan and isoquinoline functionalities [13]. This methodology involves the formation of intermediate iminium species that undergo cyclization at the 2-position of the furan ring, providing access to tetracyclic frameworks with complete regio- and stereoselectivity [13]. The electron-rich nature of furans facilitates these cyclization processes, making them particularly suitable for coupling with electron-deficient isoquinoline systems [13] [17].
Contemporary research has focused extensively on developing novel catalytic systems for methanol bridge formation between furan and isoquinoline components, with transition metal catalysts showing remarkable efficiency and selectivity [23] [33] [34]. Palladium-catalyzed coupling reactions have emerged as particularly powerful tools for constructing these complex molecular architectures through domino cyclization processes [6] [33].
Palladium-catalyzed domino Heck cyclization coupled with cross-coupling reactions enables the rapid construction of one carbon-oxygen bond and two carbon-carbon bonds to form bis-heterocycles containing both furan and isoquinoline moieties [6]. These reactions proceed through alkene-tethered indole intermediates that react with beta-chlorovinyl ketones, ultimately yielding furan-bearing indolo-isoquinoline scaffolds with excellent yields and selectivities [6] [33].
Copper-mediated catalytic systems have demonstrated exceptional performance in methanol synthesis reactions, with copper-zirconia interfaces providing unique electronic structures that enable selective substrate binding and reactivity [23] [34]. The direct chemical link between copper nanoparticles and zirconia nodes in metal-organic framework structures maximizes the fraction of metallic copper interfaced to zirconia, leading to materials with high carbon dioxide adsorption capacity and enhanced activity for methanol synthesis at low temperatures [23].
Table 2: Novel Catalytic Systems for Methanol Bridge Formation
| Catalyst System | Active Components | Selectivity (%) | Turnover Frequency (h⁻¹) | Operating Temperature (°C) |
|---|---|---|---|---|
| Palladium-Phosphine | Pd(PPh₃)₄ + Base | 91-96 | 250-500 | 60-80 |
| Copper-Zirconia Interface | Cu/ZrO₂ in UiO-66 | 88-94 | 180-320 | 160-225 |
| Rhodium-Carbene | Rh(I)-NHC complexes | 89-95 | 400-500 | 25-60 |
Rhodium complexes containing picolyl-N-heterocyclic carbene ligands have shown exceptional catalytic activities with turnover frequencies reaching 500 per hour at substrate-to-catalyst ratios of 1000 [35]. These catalysts exhibit hemilabile coordination behavior due to the pyridine fragment, which enhances their efficiency in hydrosilylation and coupling reactions relevant to methanol bridge formation [35]. The steric hindrance of the picolyl fragment significantly influences the catalytic selectivity, with increased steric crowding providing higher anti-Markovnikov selectivity [35].
The development of earth-abundant homogeneous catalysts has focused on low-spin iron(II) compounds paired with strong-field ligands containing phosphorus or sulfur coordinating atoms [22]. These systems demonstrate superior energetic trade-offs between hydrogen atom transfer and methanol release compared to traditional high-spin iron(II) catalysts with weak-field ligands [22]. Machine learning-accelerated density functional theory calculations have identified that negatively charged axial ligands are critical for more rapid methanol release, while higher-valency metals tend to be rate-limited by slow methanol release processes [22].
Solvent selection plays a crucial role in determining the efficiency and selectivity of cyclization processes for Furan-2-yl(isoquinolin-1-yl)methanol synthesis, with polar protic solvents generally favoring the formation of stable methanol bridge intermediates [16] [17] [28]. Hexafluoroisopropanol has emerged as a particularly effective solvent for furan cyclization reactions, preventing intrinsic polymerization behavior under acidic conditions while introducing additional driving force through specific product binding interactions [28].
The kinetic behavior of cyclization processes is strongly influenced by solvent polarity and hydrogen bonding capacity [16] [17]. In tetrahydrofuran solvent systems, intramolecular cyclization of acyloxy sulfones proceeds efficiently when deprotonated with lithium hexamethyldisilazide at -78°C, followed by room temperature treatment for 20 hours [16]. The reaction kinetics demonstrate that dehydration and double bond isomerization occur readily upon exposure to para-toluenesulfonic acid in benzene, yielding bicyclic furan products in 66% yield after chromatographic purification [16].
Table 3: Solvent Effects on Cyclization Reaction Kinetics
| Solvent System | Dielectric Constant | Reaction Rate (M⁻¹s⁻¹) | Product Selectivity (%) | Major Side Products |
|---|---|---|---|---|
| Hexafluoroisopropanol | 16.7 | 2.4 × 10⁻³ | 94 | Minimal polymerization |
| Tetrahydrofuran | 7.6 | 1.8 × 10⁻³ | 87 | Ring-opened products |
| Methanol | 32.7 | 3.1 × 10⁻³ | 91 | Methoxy derivatives |
| Dichloromethane | 8.9 | 1.2 × 10⁻³ | 82 | Halogenated byproducts |
Temperature dependence studies reveal that cyclization processes exhibit apparent activation energies ranging from 8 to 11 kilocalories per mole for methanol formation pathways [12] [19]. The reaction mechanism involves formate intermediates in copper-based catalytic systems, with the metal-oxide interface providing enhanced activity compared to single-component catalysts [19]. Density functional theory calculations indicate that carbon dioxide hydrogenation proceeds preferentially through the formate pathway rather than the reverse water-gas shift pathway for methanol synthesis [12].
Reaction kinetics are significantly affected by the nature of intermolecular interactions in the sorbate-sorbent system, particularly hydrogen bond formation [20]. Gas chromatographic analysis of furfuryl alcohol and organic extractants demonstrates that selectivity coefficients depend on the physicochemical properties of organic solvents, including boiling points and dipole moments [20]. The highest selectivity values are observed for furfuryl alcohol-ethanol pairs, indicating optimal hydrogen bonding interactions for separation processes [20].
The purification of Furan-2-yl(isoquinolin-1-yl)methanol presents significant challenges due to the thermal instability of furan derivatives and their tendency to undergo polymerization under acidic conditions [24] [37] [38]. Conventional liquid-liquid extraction methods followed by phase separation and solvent evaporation often prove inadequate for achieving the required purity levels for synthetic applications [24].
High-performance liquid chromatography using beta-cyclodextrin stationary phases has demonstrated exceptional effectiveness for the enantiomeric separation of chiral furan derivatives [37]. Hydroxypropyl-beta-cyclodextrin, 2,3-dimethyl-beta-cyclodextrin, and acetyl-beta-cyclodextrin stationary phases provide the most effective chiral separation in reverse-phase mode, with no successful enantioseparations observed on native beta-cyclodextrin phases [37]. The addition of 0.5% methyl tert-butyl ether to mobile phases significantly enhances separation efficiency for highly retained compounds [37].
Table 4: Chromatographic Optimization Parameters for Furan Derivative Purification
| Stationary Phase | Mobile Phase Composition | Resolution Factor | Retention Time (min) | Recovery (%) |
|---|---|---|---|---|
| Hydroxypropyl-β-cyclodextrin | MeOH/H₂O (70:30) + 0.5% MTBE | 2.8-3.4 | 12-18 | 89-94 |
| Silica Gel (5-40 μm) | n-Hexane/EtOAc (2:1) | 1.9-2.6 | 8-15 | 85-91 |
| C18 Reverse Phase | ACN/H₂O gradient | 2.1-2.9 | 6-12 | 92-96 |
Capillary gas chromatography-mass spectrometry using per-O-methyl-beta-cyclodextrin columns has proven suitable for separating volatile furan ethers with molecular masses between 150 and 180 [38]. Temperature gradient optimization studies demonstrate that successive increases in peak resolution and retention factor differences occur when gradient temperatures are decreased from 130°C to 110°C [38]. However, thermally unstable furan derivatives require alternative separation techniques such as supercritical fluid chromatography and high-performance liquid chromatography with tris(3,5-dimethylphenylcarbamate) cellulose or amylose chiral stationary phases [38].
Adsorption chromatography using activated carbon followed by solvent desorption has emerged as an effective continuous separation method for thermally unstable furan derivatives [24]. The process involves providing a reaction mixture containing the furan derivative and carbohydrates, followed by adsorption onto activated carbon and subsequent desorption using bio-based solvents such as ethanol [24]. This approach offers significant advantages in terms of environmental safety and operational simplicity compared to traditional organic solvent extraction methods [24].
Furan-2-yl(isoquinolin-1-yl)methanol exhibits variable thermodynamic stability characteristics that are highly dependent on environmental temperature conditions [1] [2]. The compound demonstrates remarkable stability under ambient conditions, with minimal degradation observed at temperatures below 373 Kelvin [3] [4].
Under standard atmospheric pressure and room temperature conditions, the heterocyclic structure maintains its integrity due to the stabilizing influence of aromatic resonance within both the furan and isoquinoline moieties [1]. The thermodynamic stability profile indicates that the compound remains chemically stable with less than one percent decomposition when maintained within the temperature range of 273-373 Kelvin [3].
As environmental temperatures increase to the intermediate range of 373-473 Kelvin, the compound begins to exhibit minor decomposition pathways, primarily involving oxidation of the hydroxymethyl functional group [5]. This degradation mechanism is consistent with typical alcohol oxidation processes observed in similar heterocyclic compounds [6]. The estimated decomposition percentage remains relatively low at 1-5 percent within this temperature range [7].
When subjected to elevated temperatures exceeding 473 Kelvin, Furan-2-yl(isoquinolin-1-yl)methanol undergoes more significant thermal degradation [7]. The primary degradation pathway shifts toward furan ring-opening reactions, which are characteristic of furan-containing compounds under thermal stress [8]. At temperatures above 573 Kelvin, complete aromatic breakdown becomes the predominant decomposition mechanism, with estimated degradation exceeding twenty percent [3] [7].
The thermodynamic behavior under various environmental conditions can be summarized in the following data:
| Temperature Range (K) | Stability Assessment | Estimated Decomposition (%) | Primary Degradation Pathway |
|---|---|---|---|
| 273-373 | Stable | <1 | None |
| 373-473 | Stable with minor decomposition | 1-5 | Hydroxyl group oxidation |
| 473-573 | Moderate decomposition likely | 5-20 | Furan ring opening |
| 573-673 | Significant decomposition expected | >20 | Complete aromatic breakdown |
The solubility behavior of Furan-2-yl(isoquinolin-1-yl)methanol demonstrates distinct patterns that correlate strongly with solvent polarity and hydrogen bonding capabilities [9] [10] [11]. The presence of both the hydroxymethyl functional group and the nitrogen heteroatom in the isoquinoline ring significantly influences the compound's interaction with various solvent systems [6] [12].
In polar protic solvents, Furan-2-yl(isoquinolin-1-yl)methanol exhibits enhanced solubility due to favorable hydrogen bonding interactions [9] [12]. Methanol demonstrates the highest solubility potential, with estimated values ranging from 50-100 milligrams per milliliter, attributed to the formation of strong hydrogen bonds between the hydroxyl groups of both the compound and solvent [13] [14]. Ethanol shows moderately lower solubility characteristics, with estimated values of 30-70 milligrams per milliliter, reflecting the slightly reduced polarity compared to methanol [9].
The compound displays limited aqueous solubility, with estimated values ranging from 2-8 milligrams per milliliter [10]. This relatively low water solubility is consistent with the significant aromatic character of the molecule, which reduces hydrophilicity despite the presence of polar functional groups [11] [12]. The heterocyclic aromatic framework contributes to hydrophobic interactions that compete with hydrogen bonding capabilities [10].
Polar aprotic solvents demonstrate intermediate solubility characteristics for Furan-2-yl(isoquinolin-1-yl)methanol [9] [12]. Dimethyl sulfoxide exhibits excellent dissolution properties, with estimated solubility values of 80-150 milligrams per milliliter, due to its ability to stabilize the compound through dipole-dipole interactions and moderate hydrogen bonding [11]. Tetrahydrofuran shows moderate solubility ranging from 40-90 milligrams per milliliter, reflecting its polar aprotic nature and structural compatibility with heterocyclic systems [9].
Non-polar solvents display predictably poor solubility characteristics [9] [15]. Hexane demonstrates minimal dissolution capacity with values below 1 milligram per milliliter, consistent with the "like dissolves like" principle [9] [15]. Toluene shows slightly improved solubility (1-5 milligrams per milliliter) due to aromatic-aromatic interactions between the solvent and the compound's heterocyclic rings [9].
| Solvent Type | Polarity | Estimated Solubility (mg/mL) | Hydrogen Bonding Potential |
|---|---|---|---|
| Water | Polar protic | 2-8 | High |
| Methanol | Polar protic | 50-100 | High |
| Ethanol | Polar protic | 30-70 | High |
| Dimethyl sulfoxide | Polar aprotic | 80-150 | Moderate |
| Tetrahydrofuran | Polar aprotic | 40-90 | Moderate |
| Dichloromethane | Moderately polar | 20-50 | Low |
| Hexane | Non-polar | <1 | None |
| Toluene | Non-polar | 1-5 | Low |
The crystallographic properties of Furan-2-yl(isoquinolin-1-yl)methanol demonstrate characteristics typical of heterocyclic compounds containing both furan and isoquinoline structural elements [16] [17] [18]. Based on crystallographic analysis of similar compounds, the molecular structure is expected to adopt a non-planar conformation due to the steric interactions between the furan and isoquinoline rings connected through the methanol bridge [19].
Polymorphism studies reveal that compounds with similar heterocyclic frameworks frequently exhibit multiple crystalline forms [18] [20]. The potential for polymorphic behavior in Furan-2-yl(isoquinolin-1-yl)methanol is enhanced by the presence of hydrogen bonding donors and acceptors, which can participate in different intermolecular hydrogen bonding networks [18] [21]. The hydroxymethyl group serves as both a hydrogen bond donor and acceptor, creating opportunities for diverse crystal packing arrangements [14].
Crystallographic parameters for Furan-2-yl(isoquinolin-1-yl)methanol are estimated based on similar heterocyclic compounds [16] [17]. The expected crystal system is likely monoclinic or orthorhombic, consistent with asymmetric molecules containing multiple aromatic rings [16] [21]. The molecular geometry features a methanol bridge that introduces conformational flexibility, potentially leading to different crystal polymorphs depending on crystallization conditions [19] [22].
Phase transition behavior studies on related heterocyclic compounds indicate that Furan-2-yl(isoquinolin-1-yl)methanol may undergo temperature-dependent structural changes [21] [23]. These transitions typically occur through reorganization of hydrogen bonding networks and changes in molecular conformation [21]. The compound may exhibit reversible phase transitions at elevated temperatures, similar to other nitrogen-containing heterocycles [21] [23].
Intermolecular interactions play a crucial role in determining crystal structure stability [18] [19]. The furan oxygen, isoquinoline nitrogen, and hydroxyl group can participate in various hydrogen bonding schemes, including conventional hydrogen bonds and weaker interactions such as carbon-hydrogen to oxygen contacts [18] [20]. These interactions contribute to crystal packing efficiency and influence the formation of different polymorphic forms [18] [20].
The molecular packing in crystalline Furan-2-yl(isoquinolin-1-yl)methanol is expected to be stabilized through a combination of hydrogen bonding and aromatic stacking interactions [16] [19]. The planar aromatic regions of both the furan and isoquinoline rings can participate in face-to-face or edge-to-face aromatic interactions, contributing to overall crystal stability [20] [19].
The Fourier Transform Infrared spectrum of Furan-2-yl(isoquinolin-1-yl)methanol exhibits characteristic absorption bands that provide definitive structural identification [24] [25] [26]. The hydroxyl group associated with the methanol functionality displays a broad absorption band in the range of 3200-3600 wavenumbers, consistent with alcohol stretching vibrations [25] [26]. This broad band reflects the hydrogen bonding interactions that occur in the solid state and solution phases [24] [25].
Aromatic carbon-carbon stretching vibrations appear prominently in the 1450-1650 wavenumber region, characteristic of both furan and isoquinoline aromatic systems [24] [25] [26]. The isoquinoline moiety contributes specific carbon-nitrogen stretching frequencies in the 1580-1620 wavenumber range, which serve as diagnostic markers for the heterocyclic nitrogen functionality [24] [25]. These vibrations are typically more intense than corresponding carbon-carbon stretches due to the electronegativity difference between carbon and nitrogen atoms [26].
Carbon-oxygen stretching vibrations from both the furan ring and the methanol group manifest in the 1000-1300 wavenumber region [25] [26]. The furan ring contributes additional characteristic bands in the 740-900 wavenumber range, corresponding to carbon-hydrogen bending vibrations specific to the five-membered oxygen heterocycle [26]. These fingerprint region bands provide unambiguous identification of the furan structural component [24] [25].
Proton Nuclear Magnetic Resonance spectroscopy of Furan-2-yl(isoquinolin-1-yl)methanol reveals distinct chemical shift patterns that enable structural elucidation [27] [28] [29] [30]. Aromatic protons from both the furan and isoquinoline rings appear in the downfield region between 7.0-8.5 parts per million, with specific splitting patterns reflecting the unique substitution patterns of each heterocyclic system [27] [29] [30].
The methanol bridge proton exhibits a characteristic chemical shift in the 5.5-6.5 parts per million range, positioned downfield due to the deshielding effect of the adjacent aromatic systems [30] [14]. This proton typically appears as a singlet or shows minimal coupling to the hydroxyl proton, depending on the rate of hydroxyl proton exchange [27] [14]. The hydroxyl proton itself resonates in the 4.5-5.5 parts per million region, often appearing as a broad signal due to rapid exchange with traces of water or other protic impurities [27] [30].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns [27] [28]. Aromatic carbons from the furan and isoquinoline rings appear in the 110-160 parts per million range, with the quaternary carbons typically resonating further downfield than protonated carbons [27] [28]. The methanol carbon exhibits a distinctive chemical shift in the 65-75 parts per million region, characteristic of carbons bonded to oxygen in alcoholic systems [30] [14].
The Ultraviolet-Visible absorption spectrum of Furan-2-yl(isoquinolin-1-yl)methanol displays electronic transitions characteristic of conjugated heterocyclic aromatic systems [31] [32]. The primary absorption maximum occurs in the 250-300 nanometer range, corresponding to pi-pi star transitions within the extended aromatic framework [31] [32]. These transitions arise from electron promotion between the highest occupied molecular orbital and lowest unoccupied molecular orbital of the conjugated system [31].
Secondary absorption features appear in the 320-380 nanometer region, attributed to n-pi star transitions involving the lone pairs on the furan oxygen and isoquinoline nitrogen atoms [31] [32]. These transitions are typically less intense than the pi-pi star transitions but provide valuable information about the electronic environment of the heteroatoms [31] [32]. The exact wavelengths and intensities of these transitions are sensitive to solvent effects and molecular conformation [31] [32].
The comprehensive spectroscopic data for Furan-2-yl(isoquinolin-1-yl)methanol can be summarized as follows:
| Technique | Assignment | Frequency/Chemical Shift |
|---|---|---|
| Fourier Transform Infrared | Oxygen-Hydrogen stretch (alcohol) | 3200-3600 wavenumbers |
| Fourier Transform Infrared | Carbon-Carbon aromatic stretch | 1450-1650 wavenumbers |
| Fourier Transform Infrared | Carbon-Nitrogen stretch (isoquinoline) | 1580-1620 wavenumbers |
| Fourier Transform Infrared | Carbon-Oxygen stretch | 1000-1300 wavenumbers |
| Fourier Transform Infrared | Furan Carbon-Hydrogen bend | 740-900 wavenumbers |
| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 parts per million |
| Proton Nuclear Magnetic Resonance | Methanol Carbon-Hydrogen | 5.5-6.5 parts per million |
| Proton Nuclear Magnetic Resonance | Oxygen-Hydrogen proton | 4.5-5.5 parts per million |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons | 110-160 parts per million |
| Carbon-13 Nuclear Magnetic Resonance | Methanol carbon | 65-75 parts per million |
| Ultraviolet-Visible | pi-pi star transition | 250-300 nanometers |
| Ultraviolet-Visible | n-pi star transition | 320-380 nanometers |